![molecular formula C14H8Br2ClNO B11781475 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11781475.png)
2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole
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Overview
Description
2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group at the second position and a dibromomethyl group at the fifth position of the benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorophenylamine with a dibromomethyl-substituted benzoyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted oxazoles with various functional groups.
- Oxidized derivatives with altered electronic properties.
- Reduced derivatives with different steric and electronic characteristics.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida albicans. The presence of the dibromomethyl group enhances its interaction with microbial targets, potentially disrupting cellular processes .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The unique substitution pattern on the benzo[d]oxazole ring is believed to enhance its efficacy against these cancer cells .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various derivatives including this compound showed that it inhibited the growth of Gram-positive strains effectively. The compound produced inhibition zones ranging from 8 mm to 15 mm against specific bacterial strains .
Anticancer Activity
In another investigation, the cytotoxic effects of this compound were assessed against human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to changes in cellular functions.
Comparison with Similar Compounds
2-Phenylbenzo[d]oxazole: Lacks the chlorophenyl and dibromomethyl groups, resulting in different reactivity and applications.
2-(4-Chlorophenyl)-5-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of dibromomethyl, leading to different chemical properties.
2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole:
Uniqueness: 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole is unique due to the presence of both chlorophenyl and dibromomethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Biological Activity
2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a unique structure characterized by a benzo[d]oxazole ring substituted with a chlorophenyl group and a dibromomethyl moiety, contributing to its diverse biological properties.
- Molecular Formula : CHBrClN\O
- Molecular Weight : Approximately 360.54 g/mol
- Structural Characteristics : The presence of the dibromomethyl group enhances its interaction with biological targets, potentially disrupting cellular processes. The chlorophenyl substitution may contribute to its lipophilicity, improving bioavailability against certain pathogens.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action primarily involves interaction with biological molecules through nucleophilic substitution mechanisms, leading to enzyme or receptor inhibition.
Antimicrobial Activity
The compound has been studied for its effectiveness against various microbial strains. The minimal inhibitory concentrations (MIC) against selected Gram-positive and Gram-negative bacteria are summarized in Table 1.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.008 |
Bacillus subtilis | 0.012 |
Escherichia coli | 0.030 |
Candida albicans | 0.060 |
The presence of the dibromomethyl group is believed to enhance the compound's antimicrobial efficacy by facilitating better binding to microbial targets .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549, H1975
- Colorectal Cancer : HCT-116, HT-29
The compound's selectivity towards cancer cells over normal cells suggests potential for therapeutic applications in cancer treatment .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of benzoxazole, including this compound, revealing substantial antibacterial potency against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells, highlighting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into structural modifications of related compounds have provided insights into how specific substitutions influence biological activity. For instance, compounds with electron-donating groups demonstrated enhanced antibacterial activity compared to those with electron-withdrawing groups .
Properties
Molecular Formula |
C14H8Br2ClNO |
---|---|
Molecular Weight |
401.48 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(dibromomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8Br2ClNO/c15-13(16)8-4-5-12-11(7-8)18-14(19-12)9-2-1-3-10(17)6-9/h1-7,13H |
InChI Key |
PIRSCVYOVLGQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Origin of Product |
United States |
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